Superior MAO-A Inhibitory Potency Compared to the Metabolite Harmalol
In a direct comparative study using a human MAO-A enzymatic assay, harmaline demonstrated significantly higher potency than its primary metabolite, harmalol [1].
| Evidence Dimension | Inhibition of human monoamine oxidase A (MAO-A) |
|---|---|
| Target Compound Data | IC50 = 0.09 µM |
| Comparator Or Baseline | Harmalol: IC50 = 0.66 µM |
| Quantified Difference | Harmaline is approximately 7.3-fold more potent |
| Conditions | Human MAO-A enzymatic assay |
Why This Matters
This 7.3-fold potency difference is critical for in vitro studies, as using harmalol would require significantly higher concentrations to achieve the same level of MAO-A inhibition, potentially introducing off-target effects and confounding data interpretation.
- [1] Tarpley M, Oladapo HO, Streblow D, et al. Identification of harmine and β-carboline analogs from a high-throughput screen of an FDA-approved drug library; a strategy to target DYRK1A. PLoS One. 2021;16(8):e0256327. doi:10.1371/journal.pone.0256327. Table 2. View Source
